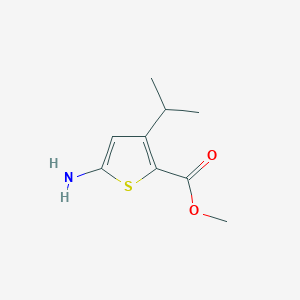

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-3-propan-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-5(2)6-4-7(10)13-8(6)9(11)12-3/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSSHKMHDQMJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(SC(=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of thiophene-2-carboxylic acid with isopropylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and times are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial compounds.

Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: It serves as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit kinases or interact with G-protein coupled receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Methyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate (CAS: 149587-85-9)

- Differences: The amino and ester groups are swapped (amino at position 2 vs. 5 in the target compound).

- Impact: Positional isomerism alters the electron density distribution. The target compound’s amino group at position 5 may enhance nucleophilicity at adjacent positions, favoring electrophilic substitution reactions. In contrast, the isomer in shows reduced steric hindrance at position 3 due to the ester group’s placement .

Substituent Group Variations

Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0)

- Differences : Replaces the isopropyl group with a methoxymethyl group at position 3.

- Impact: The methoxymethyl group introduces polarity due to the ether oxygen, increasing solubility in polar solvents (e.g., ethanol or DMSO) compared to the lipophilic isopropyl group. This modification may also reduce steric bulk, enhancing accessibility for further functionalization .

Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate ()

- Differences: Features a cyano group at position 4 and a methyl group at position 3.

- However, the smaller methyl group at position 3 reduces steric hindrance compared to the isopropyl group, facilitating reactions at the 4-position .

Ester Group Variations

Ethyl 5-amino-4-methyl-5-phenyl-thiophene-3-carboxylate ()

- Differences : Uses an ethyl ester instead of a methyl ester.

- However, methyl esters generally hydrolyze faster under basic conditions, offering tunable reactivity for prodrug designs .

Complex Derivatives

Propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylate (CAS: 551909-70-7)

- Differences: Incorporates diethylcarbamoyl and oxolane-2-carbonylamino groups.

- Impact : These additions introduce hydrogen-bonding sites and conformational rigidity, making the compound suitable for targeted drug delivery or enzyme inhibition. The isopropyl group here is part of the ester chain, unlike the target compound’s ring substitution .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity : The target compound’s isopropyl group at position 3 provides steric shielding, directing electrophilic attacks to position 4 or 5. This contrasts with methyl or methoxymethyl analogs, which offer less hindrance .

- Synthetic Flexibility : The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids, a gateway to amides or heterocycles, while ethyl esters () prioritize lipophilicity .

Biological Activity

Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 5-amino-3-isopropylthiophene-2-carboxylate

- Molecular Formula : C9H13NO2S

- Molecular Weight : 199.27 g/mol

- CAS Number : 2091962-29-5

The compound features a thiophene ring, an amino group, and a carboxylate functional group, which are crucial for its biological interactions. The presence of these functional groups enhances the compound's utility in synthesizing derivatives with varied biological activities .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that modifications to its structure can impact its interaction with various biological targets, including enzymes and receptors involved in cancer progression. For instance, structural analogs have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity .

The mechanism of action appears to involve the compound's ability to bind to specific biological targets, leading to alterations in cellular pathways associated with cancer cell survival and proliferation. Early findings suggest that it may induce apoptosis in cancer cells through activation of apoptotic pathways, such as increased expression of p53 and caspase activation .

Synthesis Methods

Several methods have been proposed for synthesizing this compound:

- Conventional Synthesis : Traditional synthetic routes typically involve multi-step processes that require careful control of reaction conditions.

- Microwave-Assisted Synthesis : This method offers a rapid and efficient approach to synthesize thiophene derivatives, enhancing yield and reducing reaction time .

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines, including:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 activation |

| HeLa | 2.41 | Caspase pathway activation |

| PANC-1 | Not specified | Potential metabolic disruption |

The results indicated that the compound exhibits significant anticancer activity, particularly against breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 2-amino-5-methylthiophene-3-carboxylate | 19369-53-0 | 0.97 |

| Ethyl 2-amino-5-methylthiophene-3-carboxylate | 4815-32-1 | 0.97 |

| Isopropyl 2-amino-5-methylthiophene-3-carboxylate | 350998-01-5 | 0.94 |

These comparisons highlight the structural uniqueness of this compound, which may contribute to its distinct biological activities and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-amino-3-(propan-2-yl)thiophene-2-carboxylate?

- The Gewald reaction is a foundational method for synthesizing 2-aminothiophene derivatives. This involves a multi-component condensation of ketones, cyanoacetates, and elemental sulfur under basic conditions. Modifications include introducing substituents like the propan-2-yl group via alkylation or using pre-functionalized intermediates (e.g., bromothiophene precursors) for cross-coupling reactions . For purification, column chromatography with gradients of ethyl acetate/hexane is commonly employed, followed by recrystallization for high-purity isolates .

Q. How can the crystal structure of this compound be determined?

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps include:

- Growing crystals via slow evaporation of solvent (e.g., DCM/methanol).

- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement of hydrogen bonding networks and torsional angles to confirm substituent orientation .

Q. What precautions are necessary for handling the amino and ester groups during synthesis?

- The amino group is prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar). The ester moiety is sensitive to hydrolysis, requiring anhydrous solvents (e.g., dry DMF or THF) and controlled pH (neutral to mildly acidic). Protective agents like Boc for amines or silyl groups for esters may be employed in multi-step syntheses .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects are modeled using PCM. Tools like Gaussian or ORCA are used, with validation via UV-Vis spectroscopy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Systematic SAR studies are critical. For example:

- Vary substituents (e.g., propan-2-yl vs. phenyl) to isolate anti-inflammatory or antimicrobial activity.

- Use standardized assays (e.g., COX-2 inhibition for anti-inflammatory evaluation) with controls like indomethacin.

- Cross-validate results with in silico docking (e.g., AutoDock Vina) to correlate activity with binding affinities .

Q. How can Pd-catalyzed transformations diversify the thiophene core?

- Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 3- or 5-position. Buchwald-Hartwig amination modifies the amino group with heterocycles. Post-functionalization (e.g., methylating hydroxyl intermediates) enhances solubility or stability .

Q. What analytical techniques characterize degradation products under stressed conditions?

- Forced degradation studies (acid/base/thermal/oxidative stress) paired with LC-HRMS identify breakdown products. Fragmentation patterns via tandem MS (e.g., Q-TOF) clarify degradation pathways. Accelerated stability studies (40°C/75% RH) predict shelf-life .

Methodological Considerations

- Spectral Assignments : ¹H/¹³C NMR (DMSO-d₆) distinguishes the thiophene ring protons (δ 6.8–7.2 ppm) and propan-2-yl methyl groups (δ 1.2–1.4 ppm). IR confirms ester C=O (∼1700 cm⁻¹) and NH₂ (∼3350 cm⁻¹) .

- Crystallography : SHELXL refinement parameters (R₁ < 5%) ensure structural accuracy. Hydrogen bonding motifs (e.g., N–H⋯O) stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.